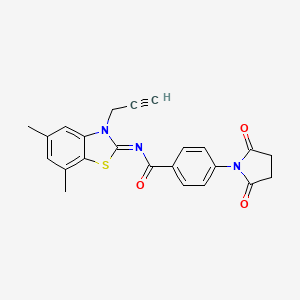

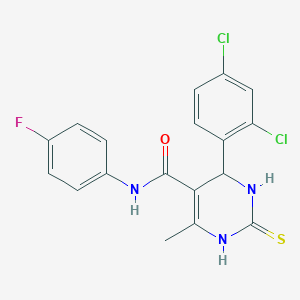

![molecular formula C21H29ClN4O B2635936 [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanone;hydrochloride CAS No. 2445784-77-8](/img/structure/B2635936.png)

[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanone;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride, has a CAS Number of 1286264-52-5 . It has a molecular weight of 254.76 and its IUPAC name is (1-benzoyl-4-piperidinyl)methanamine hydrochloride .

Molecular Structure Analysis

The compound has a linear formula of C13H19ClN2O . The InChI code is 1S/C13H18N2O.ClH/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12;/h1-5,11H,6-10,14H2;1H .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The physicochemical properties of pyrrolidine, a similar structure, include the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications

NR2B Subunit-Selective Antagonist of the NMDA Receptor

A study by Borza et al. (2007) identified a compound derived from the target molecule as a potent NR2B subunit-selective antagonist of the NMDA receptor. This study established the structure-activity relationship and attempted to improve the ADME properties of the lead, resulting in several derivatives with low nanomolar activity in both binding and functional assays. These compounds demonstrated significant activity in a formalin-induced hyperalgesia model in mice after oral administration, comparable to besonprodil (Borza et al., 2007).

Synthesis Strategies

The study by Chang et al. (2006) discusses the synthesis of several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, starting from the reaction of different 1-substituted 4-benzhydrylidenepiperidines via a CAN-mediated rearrangement. This strategy was used to synthesize meperidine analogs, indicating the relevance of the target compound in medicinal chemistry synthesis (Chang et al., 2006).

Structural and Spectral Characterization

Shahana and Yardily (2020) conducted structural optimization, theoretical vibrational spectra interpretation, and molecular docking studies on novel compounds related to the target molecule. Their work provides insight into the antibacterial activity and structural properties of such compounds, highlighting their potential in antibacterial research (Shahana & Yardily, 2020).

Potential Antimicrobial and Anticancer Agents

The study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds related to the target molecule and evaluated them for in vitro antimicrobial and anticancer activity. Their findings suggest that some of these compounds have higher anticancer activity than the reference drug doxorubicin and exhibit good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety and Hazards

properties

IUPAC Name |

[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O.ClH/c1-24-14-18-17(8-5-9-19(18)23-24)20(26)25-12-10-21(15-22,11-13-25)16-6-3-2-4-7-16;/h2-4,6-7,14,17H,5,8-13,15,22H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGZITBQFMBIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(CCCC2=N1)C(=O)N3CCC(CC3)(CN)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-(4-(3-oxo-3-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2635858.png)

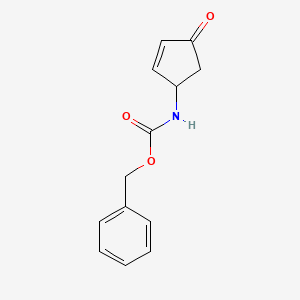

![(2-Methoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2635862.png)

![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2635863.png)

![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline](/img/structure/B2635865.png)

![benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2635869.png)

![1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2635871.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2635874.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2635876.png)